Hiltonol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hiltonol, also known as polyinosinic-polycytidilic acid, is a synthetic double-stranded ribonucleic acid that mimics viral genetic material. It is primarily used as an immune adjuvant in cancer immunotherapy and vaccine development. This compound is known for its ability to activate the immune system by stimulating the production of interferons and other cytokines, making it a valuable tool in both research and clinical settings .

Métodos De Preparación

Hiltonol is synthesized by combining polyinosinic acid and polycytidilic acid, which are homopolymers of inosinic acid and cytidylic acid, respectively. These two strands are annealed to form a double-stranded structure. The synthetic process involves stabilizing the double-stranded ribonucleic acid with poly-L-lysine and carboxymethylcellulose to enhance its stability and biological activity .

Análisis De Reacciones Químicas

Hiltonol undergoes various chemical reactions, primarily involving its interaction with cellular receptors and enzymes. Some of the key reactions include:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are not the primary mechanisms of its biological activity.

Substitution: The compound can participate in substitution reactions, particularly in the presence of specific enzymes or chemical reagents.

Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its ribonucleic acid strands

Aplicaciones Científicas De Investigación

Hiltonol has a wide range of scientific research applications, including:

Cancer Immunotherapy: This compound is used as an adjuvant to enhance the efficacy of cancer vaccines by promoting the infiltration of T cells into tumors and stimulating the production of interferons

Vaccine Development: It is employed in the development of vaccines for infectious diseases, where it acts as an immune stimulant to enhance the body’s response to the vaccine.

Antiviral Research: This compound is used to study the immune response to viral infections and to develop antiviral therapies.

Basic Research: The compound is utilized in various research studies to understand the mechanisms of immune activation and the role of double-stranded ribonucleic acid in cellular processes

Mecanismo De Acción

Hiltonol exerts its effects by activating toll-like receptor 3 (TLR3) and melanoma differentiation-associated protein 5 (MDA5) pathways. Upon binding to these receptors, this compound triggers a signaling cascade that leads to the production of type I interferons and other cytokines. This activation enhances the immune response by promoting the recruitment and activation of immune cells, such as natural killer cells, dendritic cells, and T cells .

Comparación Con Compuestos Similares

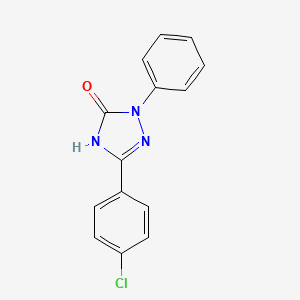

Hiltonol is often compared to other synthetic double-stranded ribonucleic acids, such as polyinosinic-polycytidilic acid stabilized with poly-L-lysine and carboxymethylcellulose. While these compounds share similar mechanisms of action, this compound is unique in its enhanced stability and biological activity due to its specific formulation. Other similar compounds include:

Polyinosinic-polycytidilic acid: A less stable form of double-stranded ribonucleic acid.

Polyadenylic-polyuridylic acid: Another synthetic double-stranded ribonucleic acid with similar immune-stimulating properties

This compound’s unique formulation and stability make it a valuable tool in both research and clinical applications, setting it apart from other similar compounds.

Propiedades

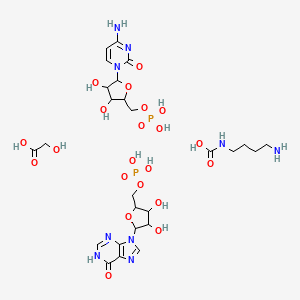

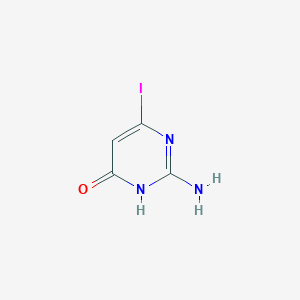

Fórmula molecular |

C26H43N9O21P2 |

|---|---|

Peso molecular |

879.6 g/mol |

Nombre IUPAC |

4-aminobutylcarbamic acid;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;2-hydroxyacetic acid |

InChI |

InChI=1S/C10H13N4O8P.C9H14N3O8P.C5H12N2O2.C2H4O3/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;6-3-1-2-4-7-5(8)9;3-1-2(4)5/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);7H,1-4,6H2,(H,8,9);3H,1H2,(H,4,5) |

Clave InChI |

MRYYMYCQXMFJNE-UHFFFAOYSA-N |

SMILES canónico |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.C(CCNC(=O)O)CN.C(C(=O)O)O |

Sinónimos |

hiltonol P.I.C.L.C. poly ICLC poly ICLC, sodium salt poly-ICLC polyriboinosinic-polyribocytidylic acid-polylysine carboxymethylcellulose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1497311.png)

![tert-butyl N-[2-({4-[4-(4-fluoro-3-hydroxyphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl}amino)ethyl]carbamate](/img/structure/B1497322.png)

![3-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1497332.png)

![9-[3-(1-Naphthalenyl)phenyl]-anthracene](/img/structure/B1497345.png)

![Methyl 4-(4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoate](/img/structure/B1497352.png)